4-Nonylphenol

Descripción

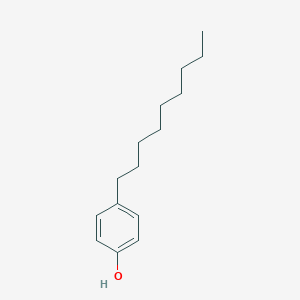

Structure

3D Structure

Propiedades

IUPAC Name |

4-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033836 | |

| Record name | 4-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid | |

| Record name | 4-Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/ | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.950 g/cu cm at 20 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/ | |

| Record name | 4-Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, yellow liquid | |

CAS No. |

104-40-5, 68081-86-7 | |

| Record name | 4-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, nonyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 °C, 41 - 42.5 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Occurrence and Pathways of 4 Nonylphenol

Primary Anthropogenic Sources of 4-Nonylphenol in the Environment

The occurrence of this compound in the environment is intrinsically linked to industrial and domestic activities. rupahealth.comnih.govnih.gov It is not typically produced intentionally for direct use but rather emerges as a breakdown product of other manufactured chemicals. food.gov.ukfood.gov.uk

Degradation of Nonylphenol Ethoxylates (NPEOs) from Industrial and Household Products

The principal precursor to this compound in the environment is the chemical group known as nonylphenol ethoxylates (NPEOs). nih.govnih.govaminer.cn NPEOs are non-ionic surfactants that have been extensively used for over four decades in a variety of applications due to their effective cleaning and emulsifying properties. nih.govnih.gov Environmental exposure to this compound occurs when NPEOs undergo biodegradation, a process that happens in wastewater treatment facilities and in the wider environment. nih.govnih.govwikipedia.org This degradation process involves the shortening of the ethoxylate chain of the NPEO molecule, leading to the formation of more persistent and toxic metabolites, including this compound. researchgate.netacs.org The formation of this compound is particularly favored under anaerobic (oxygen-deficient) conditions, such as those found in some stages of wastewater and sludge treatment. researchgate.netp2infohouse.org

A significant pathway for the entry of this compound into the aquatic environment is through industrial wastewater discharges. rupahealth.comoup.com Industries that have historically been major users of NPEOs, and thus sources of this compound, include the manufacturing of textiles, pesticides, paints, plastics, and industrial-grade cleaning agents. rupahealth.comnih.govresearchgate.net Effluents from these industrial plants carry NPEOs into sewage systems, where they begin to break down, resulting in the presence of this compound in the treated wastewater that is ultimately discharged into rivers and other surface waters. oup.comresearchgate.net

Household products are another major source of NPEOs that lead to the formation of this compound. rupahealth.com These compounds have been used in a range of consumer goods, including laundry detergents, all-purpose cleaners, and personal care products like cosmetics and lotions. rupahealth.comhealth.state.mn.usnih.gov When these products are used in homes, the NPEOs are washed down the drain and enter the municipal wastewater stream. health.state.mn.us While wastewater treatment plants are designed to remove many contaminants, they can facilitate the degradation of NPEOs into this compound, which is then released into the environment through the plant's effluent. oup.comhealth.state.mn.us

Presence in Food-Contact Materials and Potential Migration

This compound can also be found in materials used for food packaging. researchgate.netnih.gov Although not authorized for direct use in food-contact plastics, it can be present as an impurity or as a degradation product of other additives like alkylphenol ethoxylates or the antioxidant tris(nonylphenyl)phosphite (TNPP), which are used to stabilize polymers such as polyvinylchloride (PVC) and polystyrene. food.gov.ukfood.gov.uk Studies have detected this compound in various food-contact materials, including plastics, paper, and rubber. researchgate.netnih.gov There is a potential for this compound to migrate from the packaging material into the food itself. researchgate.netnih.gov The extent of migration can be influenced by factors such as the type of food, temperature, and contact time. nih.gov For instance, migration has been observed from PVC films into food simulants and cooked rice, particularly when heated in a microwave oven. nih.gov

Table 1: Concentration of this compound in Various Food-Contact Materials

| Material Type | Concentration Range (µg/g) | Reference |

| Polystyrene | 64 - 287 | researchgate.netnih.gov |

| Polyvinylchloride (PVC) | 500 - 3300 | nih.gov |

| Polyvinylchloride (PVC) | 64 - 287 | researchgate.netnih.gov |

| Other Materials (e.g., paper, other plastics) | <0.03 - 1.4 | researchgate.netnih.gov |

This table presents data on the concentration of this compound found in different types of food packaging materials.

Sludge Application to Agricultural Land

Wastewater treatment processes effectively partition hydrophobic compounds like this compound from the liquid effluent into the solid byproduct known as sewage sludge or biosolids. nih.govaminer.cnresearchgate.net Consequently, sewage sludge can contain high concentrations of this compound. wikipedia.orgp2infohouse.org A common practice in many regions is the application of this treated sludge to agricultural land as a fertilizer and soil conditioner. nih.govnih.gov This practice represents a direct pathway for the introduction of this compound into the terrestrial environment. nih.govwikipedia.org Once in the soil, the degradation of this compound is dependent on factors like oxygen availability. nih.gov Its degradation can be slow, especially within large, anaerobic sludge aggregates, potentially leading to its persistence in agricultural soils. nih.gov

Distribution and Detection in Environmental Matrices

Due to its various entry pathways and physicochemical properties—namely low water solubility and a high affinity for organic matter—this compound is widely distributed in the environment. rupahealth.comnih.gov It is frequently detected in numerous environmental compartments. wikipedia.orgresearchgate.netnih.gov

The most common environmental matrices where this compound is found include:

Water: It is detected in surface waters such as rivers and lakes, often downstream from wastewater treatment plant outfalls. oup.comnih.govtandfonline.com Concentrations can vary widely, from the nanogram per liter (ng/L) to the microgram per liter (µg/L) range. nih.gov It has also been found in groundwater, drinking water, and even in glacial ice in remote mountain ranges. oup.comresearchgate.nettandfonline.com

Sediment: Because of its hydrophobic nature, this compound tends to adsorb strongly to particulate matter and accumulate in the sediments of rivers, lakes, and coastal areas. nih.govwikipedia.orgtandfonline.com Concentrations in sediment are typically much higher than in the overlying water column. aminer.cnnih.gov

Soil: Through the application of contaminated sewage sludge, agricultural soils can become a significant reservoir for this compound. nih.govwikipedia.org Its mobility in soil is generally low. wikipedia.orgnih.gov

Biota: this compound has a high potential for bioaccumulation in aquatic organisms, including algae, fish, and birds. rupahealth.comnih.gov It has been found in the tissues of various animals at concentrations significantly higher than in their surrounding environment. wikipedia.org

Table 2: Reported Concentrations of this compound in Different Environmental Matrices

| Environmental Matrix | Concentration Range | Location/Study Context | Reference |

| River Water | 4.1 µg/L | General environmental level | nih.govwikipedia.org |

| River Water | Kaoping River, Taiwan | nih.gov | |

| River Water | 0.620 ± 0.390 µg/L | Downstream of a wastewater treatment plant, Minnesota | tandfonline.com |

| Wastewater Effluent | 2.84 µg/L (average) | Near Southern California wastewater treatment outflow | tandfonline.com |

| Sediment | 1 mg/kg | General environmental level | nih.govwikipedia.org |

| Sediment | 38.4 - 863.0 µg/kg | Lanzhou Reach of Yellow River, China | nih.gov |

| Sediment | 140 µg/kg | Downstream of a wastewater treatment plant, Minnesota | tandfonline.com |

| Macrophytes (Aquatic Plants) | 11.5 - 139 mg/kg | Littoral enclosures after application | oup.com |

| Fish | up to 110 µg/kg | Associated with wastewater discharge | nih.gov |

| Sewage Sludge | 900 mg/kg | Biosolids for land application study | researchgate.net |

| Glacial Meltwater | 1.3 - 6.1 µg/L | Sierra Nevada Mountains, California | tandfonline.com |

This table provides examples of this compound concentrations detected in various environmental compartments from different research studies. LOD = Limit of Detection.

Aquatic Environments (River Water, Seawater, Lakes, Groundwater, Estuaries)

This compound is frequently detected in a variety of aquatic environments, a direct consequence of industrial and municipal wastewater discharges.

River Water: Studies have consistently identified the presence of 4-NP in river systems worldwide. In Germany, concentrations of 4-NP isomers in river water were found to range from 28 ng/L in the Elbe River to 1220 ng/L in the Oder River. nih.gov Research in the United States on thirty river reaches revealed 4-NP in approximately 30% of water samples, with concentrations ranging from about 0.20 to 0.64 µg/L. epa.gov A study of water samples from the Ganga and Varuna rivers in India, particularly near areas with high anthropogenic activities, showed 4-NP concentrations between 12.40 ± 1.11 μg/L and 16.29 ± 1.18 μg/L. tandfonline.comresearchgate.netfisheriesjournal.com In Malaysia, real river water samples contained 4-NP at a concentration of 0.0003 mg/L. analis.com.my

Seawater: The concentration of 4-NP in marine environments is also a significant concern. In Morro Bay, a California estuary, 4-NP levels in seawater averaged 0.42 ± 0.16 μg/L, with a maximum concentration of 0.9 μg/L. calpoly.edunih.gov The solubility of nonylphenol in seawater has been measured at 3,630 µg/L. epa.gov In the marine aquatic environment, 4-NP concentrations generally range between 0.1 and 4 μg/L, but can exceed 10 μg/L in heavily industrialized areas. nih.gov

Lakes: In the Great Lakes region, 4-NP was detected in 25% of sampled sites, with concentrations ranging from 0.01 to 0.92 µg/L. epa.gov

Groundwater: The presence of 4-NP has been documented in groundwater, indicating its potential to leach from contaminated soils and surface waters. researchgate.net

Estuaries: Estuaries, being dynamic environments where freshwater mixes with saltwater, often exhibit variable concentrations of 4-NP. In Morro Bay, California, seawater concentrations averaged 0.42 ± 0.16 μg L-1. nih.gov These estuarine environments can act as sinks for 4-NP, where it adheres to organic-rich sediment. calpoly.edu

Concentrations of this compound in Various Aquatic Environments

| Aquatic Environment | Location | Concentration Range |

|---|---|---|

| River Water | Elbe River, Germany | 28 ng/L |

| River Water | Oder River, Germany | 1220 ng/L |

| River Water | United States (30 reaches) | 0.20 - 0.64 µg/L |

| River Water | Ganga & Varuna Rivers, India | 12.40 - 16.29 µg/L |

| River Water | Malaysia | 0.0003 mg/L |

| Seawater | Morro Bay, CA, USA | 0.42 ± 0.16 µg/L |

| Seawater | General Marine Environment | 0.1 - 4 µg/L |

| Seawater | Industrialized Marine Areas | >10 µg/L |

| Lakes | Great Lakes, USA/Canada | 0.01 - 0.92 µg/L |

| Estuaries | Morro Bay, CA, USA | 0.42 ± 0.16 µg/L |

Sediments

Due to its hydrophobic nature, this compound has a strong tendency to adsorb to particulate matter and accumulate in sediments. calpoly.edu This makes sediment a significant reservoir for this compound in aquatic ecosystems.

In a study of thirty river reaches in the continental U.S., approximately 71% of sampling sites had measurable concentrations of this compound in the sediments, with levels ranging from about 10 to 2,960 µg/kg. epa.gov Another study found that sediment concentrations were 364 to 5,100 times those found in the river water. epa.gov Research on riverine sediments adjacent to sewage treatment plants detected 4-NP at concentrations up to 12,400 mg/kg. oup.com In some cases, sediments near industrial or municipal outfalls have shown extremely high concentrations. For instance, the highest sediment burden of 14,100 mg/kg was detected near a federal facility's stormwater discharge. oup.comoup.com Sediments from a site where a sewage treatment plant had ceased operations 20 years prior still contained 54,000 mg/kg of 4-NP, indicating its long-term persistence. oup.comoup.com

In Canadian freshwater, bed sediment concentrations of NP have been reported, with NP1EO and NP2EO (nonylphenol ethoxylates) ranging from <0.015–75 mg·kg-1 and <0.015–18.0 mg·kg-1 dry weight, respectively. ccme.ca Surficial marine sediments from the Strait of Georgia, British Columbia, had NP concentrations ranging from 0.122 to 0.541 mg·kg-1 dry weight. ccme.ca In Morro Bay, California, sediment concentrations averaged 53 ± 14 ng g-1 dry weight. calpoly.edunih.gov

Soil

This compound can be introduced to terrestrial environments through various pathways, including the application of sewage sludge as fertilizer, irrigation with contaminated water, and atmospheric deposition. healthmatters.io Once in the soil, its persistence can lead to potential uptake by plants and contamination of groundwater. It is not readily biodegradable and can take months or longer to degrade in soils. healthmatters.io

Atmosphere (Air and Dust)

While the primary environmental compartments for this compound are water and sediment, it can also be found in the atmosphere. Atmospheric transport can occur through volatilization from contaminated surfaces and subsequent deposition. A person can come into contact with NP by breathing in contaminated air. healthvermont.gov Its presence in household dust indicates that indoor environments can also be a source of exposure. rupahealth.com

Bioaccumulation and Biomonitoring in Organisms

The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. rupahealth.comnih.gov This leads to concentrations in organisms that can be significantly higher than in the surrounding environment.

Accumulation in Aquatic Organisms (Algae, Fish, Mussels, Aquatic Birds)

This compound bioaccumulates in a wide range of aquatic life. rupahealth.comnih.gov

Algae: As primary producers, algae can absorb 4-NP from the water, introducing it into the aquatic food web. rupahealth.comnih.gov

Fish: Numerous studies have documented the accumulation of 4-NP in fish tissues. In a study on the Kalamazoo River, 41% of fish tissue samples had measurable concentrations of this compound, with a range of 3.3 to 29.1 µg/kg. epa.gov Concentrations of up to 110 μg/kg have been reported in fish, often associated with wastewater discharge. rupahealth.comnih.gov In a chronic exposure study, the catfish Heteropneustes fossilis accumulated 4-NP in a concentration and time-dependent manner, with the brain showing the highest accumulation and muscle the lowest. tandfonline.comresearchgate.netfisheriesjournal.com Other tissues like the gill, liver, kidney, and ovary showed intermediate levels of accumulation. fisheriesjournal.com In Morro Bay, arrow goby fish had 4-NP concentrations of 36,100 ± 6100 ng g-1 lipid weight. calpoly.edunih.gov this compound has also been detected in the muscle, brain, and liver of various carp (B13450389) species. nih.gov

Mussels and Other Invertebrates: Bivalve mollusks like mussels are filter feeders and can accumulate significant amounts of 4-NP. In Morro Bay, mussels had concentrations of 12,700 ± 1300 ng g-1 lipid weight, while oysters had even higher levels at 62,800 ± 28,400 ng g-1 lipid weight. calpoly.edunih.gov Estuarine amphipods have also been shown to bioaccumulate significant amounts of NP from sediment, with biota-sediment accumulation factors ranging from 4.6 to 33.9 depending on the species. nih.gov

Aquatic Birds: As predators of aquatic organisms, birds are also at risk of 4-NP bioaccumulation. In Morro Bay, seabird livers contained 4-NP concentrations of 15,700 ± 3600 ng g-1 lipid weight. calpoly.edunih.gov

Bioaccumulation of this compound in Various Organisms

| Organism | Tissue | Location | Concentration |

|---|---|---|---|

| Fish (General) | - | Near Wastewater Discharge | Up to 110 µg/kg |

| Fish | Tissue | Kalamazoo River, USA | 3.3 - 29.1 µg/kg |

| Arrow Goby | - | Morro Bay, CA, USA | 36,100 ± 6100 ng/g lw |

| Mussels | - | Morro Bay, CA, USA | 12,700 ± 1300 ng/g lw |

| Oysters | - | Morro Bay, CA, USA | 62,800 ± 28,400 ng/g lw |

| Seabirds | Liver | Morro Bay, CA, USA | 15,700 ± 3600 ng/g lw |

Bioaccumulation in Mammals and Human Tissues (e.g., human milk, blood, urine)

This compound also bioaccumulates in mammals, including humans, through various exposure routes such as consumption of contaminated food and water. rupahealth.comnih.gov

Mammals: A study on marine mammals in Morro Bay found significant 4-NP concentrations in the livers of California sea lions (25,000 ± 8600 ng g-1 lipid weight), harbor porpoises (14,000 ± 5600 ng g-1 lipid weight), and sea otters (138,000 ± 55,000 ng g-1 lipid weight). calpoly.edunih.gov In vivo studies in mice have shown that after administration, 4-NP distributes prominently to the gastrointestinal tract, liver, kidneys, and adipose tissue. nih.govresearchgate.net Accumulation was highest in adipose tissue 24 hours post-injection. nih.gov

Human Tissues: The presence of 4-NP in human tissues is a clear indicator of widespread exposure.

Human Milk: this compound has been detected in human breast milk, indicating a pathway for maternal transfer to infants. rupahealth.com A study in Beijing found 4-NP in 78% of human breast milk samples tested. jst.go.jp Another study in Turkey found 4-NP in all analyzed breast milk samples, with a mean concentration of 10.1 ± 0.98 ng/ml. nih.gov In Slovakia, breast milk concentrations ranged from 0.97 ng/mL to 4.37 ng/mL. nih.gov

Blood: An analytical method was developed for determining trace amounts of 4-NP in human blood samples, with detection limits of 1.0 ng/ml. nih.gov

Urine: Urine is a common matrix for biomonitoring 4-NP exposure. rupahealth.com In a U.S. reference population, 4-NP was detected in 51% of urine samples, with a 95th percentile concentration of 1.57 µg/L. nih.govnih.gov A study of the Korean adult population found a geometric mean urinary 4-NP concentration of 3.70 ng/mL. mdpi.combohrium.com

Biomonitoring of this compound in Human Tissues

| Human Tissue | Population | Concentration/Detection |

|---|---|---|

| Breast Milk | Beijing, China | Detected in 78% of samples |

| Breast Milk | Turkey | Mean: 10.1 ± 0.98 ng/ml |

| Breast Milk | Slovakia | 0.97 - 4.37 ng/mL |

| Blood | General | LOD: 1.0 ng/ml |

| Urine | United States | Detected in 51% of samples (95th percentile: 1.57 µg/L) |

| Urine | South Korea | Geometric Mean: 3.70 ng/mL |

Trophic Transfer and Food Chain Contamination

The lipophilic nature of this compound, characterized by a high octanol-water partition coefficient (log Kow of 4.48), drives its tendency to accumulate in the fatty tissues of living organisms. nih.gov This bioaccumulation potential is a critical factor in its transfer and magnification through aquatic and terrestrial food webs.

Once introduced into an aquatic environment, 4-NP can be taken up by a variety of organisms, including algae, invertebrates, and fish. rupahealth.comnih.gov Studies have shown that 4-NP accumulates in aquatic life, with concentrations in fish reported to be as high as 110 μg/kg. rupahealth.comnih.gov This accumulation is not uniform across all tissues. For instance, in the catfish Heteropneustes fossilis, the brain was found to accumulate the highest concentration of 4-NP, while muscle tissue showed the lowest uptake. tandfonline.comresearchgate.net Gills, liver, kidney, and ovary exhibited intermediate levels of accumulation. tandfonline.comresearchgate.net The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the surrounding water, has been determined to be 1300 in fish and 3400 in mussels, indicating a significant potential for bioaccumulation. nih.gov

The transfer of 4-NP up the food chain, a process known as biomagnification, has been observed. nih.gov This means that organisms at higher trophic levels can accumulate progressively higher concentrations of the compound by consuming contaminated prey. For example, livestock products can become contaminated through the consumption of feed crops that have accumulated 4-NP from the soil or through the use of agricultural products containing nonylphenol ethoxylates. mdpi.com The concentration of 4-NP in animal-derived foods is often higher than in plant-based foods, with particularly high levels found in the intestines compared to lean tissue. mdpi.com This contamination can ultimately be transferred to humans through the consumption of contaminated food, including fish, meat, and dairy products. mdpi.comtoxicslink.org

Bioconcentration Factors (BCF) of this compound in Aquatic Organisms

| Organism | Bioconcentration Factor (BCF) | Source |

|---|---|---|

| Fish | 1300 | nih.gov |

| Mussels | 3400 | nih.gov |

| Zebrafish (whole body) | 104-112 L·kg⁻¹ | nih.gov |

| Zebrafish (trunk) | 76-104 L·kg⁻¹ | nih.gov |

Environmental Fate and Transport Mechanisms

The persistence and movement of this compound in the environment are governed by a combination of physical, chemical, and biological processes. cdc.govethernet.edu.et These "fate and transport" mechanisms determine how the compound is transformed and where it ultimately resides. cdc.gov

Biodegradation and Biotransformation Processes

Microorganisms play a significant role in the breakdown of this compound in various environmental compartments, including water, soil, and sediment. nih.gov The rate of biodegradation can vary widely, with reported half-lives for aerobic degradation in sewage sludge and sediments ranging from 1.1 to 99.0 days. nih.gov In anaerobic conditions, half-lives have been observed to range from 23.9 to 69.3 days. nih.gov

The structure of the 4-NP molecule, particularly the branching of its nonyl chain, significantly influences its biodegradability. nih.govacs.org Studies have shown that linear 4-NP isomers degrade more rapidly than branched isomers. nih.govacs.org For example, in one study, the half-life of a linear 4-NP isomer was 1.4 days, while the half-lives of four branched isomers ranged from 2.1 to 10.3 days. nih.govacs.org This differential degradation can lead to an increase in the proportion of more persistent and potentially more estrogenic branched isomers in the environment over time. nih.govacs.org

Biotransformation of 4-NP in organisms like fish involves metabolic processes aimed at detoxification and excretion. In trout, for example, the primary biotransformation pathway is glucuronidation, where a glucuronide conjugate of this compound is formed, making it more water-soluble and easier to excrete. researchgate.net Other metabolites, including hydroxylated forms of this compound, are also produced in smaller quantities. researchgate.net Some microorganisms, like the yeast Candida maltosa, can utilize 4-(1-nonyl)phenol as a sole source of carbon and energy, breaking down the alkyl chain to produce compounds like 4-acetylphenol. nih.gov

Photolysis (Direct and Sensitized)

Photolysis, the breakdown of chemical compounds by light, is another important degradation pathway for this compound in the aquatic environment. nih.gov Direct photolysis occurs when 4-NP directly absorbs ultraviolet (UV) radiation. nih.gov The efficiency of this process is dependent on factors such as pH. epa.gov

In addition to direct photolysis, sensitized photolysis can also occur. rsc.org This process involves other molecules, known as sensitizers, which absorb light energy and then transfer it to the 4-NP molecule, causing it to break down. rsc.org Nitrite, a common constituent of wastewater, can act as a sensitizer, accelerating the photolysis of phenolic compounds like 4-NP under UV254 irradiation. rsc.org Natural organic matter, such as humic acids, can have a more complex role, sometimes acting as a photosensitizer but also potentially reducing photolysis rates by absorbing UV light or quenching reactive species. nih.gov

Sorption to Sediments and Organic Matter

Due to its low solubility in water and high hydrophobicity, this compound has a strong tendency to adsorb, or bind, to particulate matter, including sediments and organic matter in aquatic systems. nih.govnih.gov This sorption process is a key factor in its environmental distribution, leading to its accumulation in bottom sediments. nih.gov

The extent of sorption is influenced by several factors. A positive correlation has been observed between the distribution coefficient (Kd), a measure of sorption, and the organic carbon content of the sediment. nih.gov This indicates that sediments with higher organic matter content will have a greater capacity to bind 4-NP. Medium salinity has also been shown to have a positive relationship with the distribution coefficient. nih.gov The sorption of 4-NP to marine sediments is a relatively rapid process, reaching equilibrium in about 1.5 hours, and is generally considered a spontaneous and exothermic process. nih.gov

Factors Influencing Environmental Persistence

Hydrophobicity: The high hydrophobicity of 4-NP is a primary driver of its persistence. nih.gov It leads to strong sorption to sediments and organic matter, which can protect it from degradation processes like photolysis and biodegradation by making it less available to light and microorganisms. wikipedia.orgnih.gov

Isomer Branching: As previously discussed, the degree of branching in the nonyl side chain significantly affects the rate of biodegradation. nih.govacs.org Branched isomers are generally more resistant to microbial breakdown than linear isomers, leading to their longer persistence in the environment. nih.govacs.org This is a critical consideration for risk assessment, as some branched isomers have been shown to have higher estrogenic potency. nih.govnih.gov

Half-lives of this compound Isomers in Oxic Soil

| Isomer | Half-life (days) | Source |

|---|---|---|

| 4-NP(1) (linear) | 1.4 | nih.govacs.org |

| 4-NP(38) (branched) | 2.1 | nih.govacs.org |

| 4-NP(65) (branched) | 5.8 | nih.govacs.org |

| 4-NP(112) (branched) | 8.4 | nih.govacs.org |

| 4-NP(111) (branched) | 10.3 | nih.govacs.org |

Ecotoxicological Research of 4 Nonylphenol

Endocrine Disrupting Effects in Aquatic Organisms

4-Nonylphenol (4-NP) is a xenoestrogen, a foreign chemical that mimics estrogen, formed during the environmental degradation of nonylphenol ethoxylates. nih.gov These compounds are a class of non-ionic surfactants used extensively in industrial processes and consumer products, leading to their widespread presence in aquatic environments. nih.govcdnsciencepub.com As an endocrine-disrupting chemical (EDC), 4-NP can interfere with the hormone systems of various organisms, even at the low concentrations typically found in polluted waters. nih.gov Aquatic organisms are particularly vulnerable to EDCs like 4-NP because their habitats, such as rivers and estuaries, are often the direct recipients of wastewater treatment plant effluents. nih.gov The lipophilic and persistent nature of 4-NP allows it to bioaccumulate in the tissues of aquatic species, leading to continuous exposure throughout their lifespan. nih.gov

The endocrine-disrupting properties of 4-NP can lead to a range of adverse effects in aquatic wildlife. nih.gov It has been shown to cause the feminization of aquatic organisms, reduce male fertility, and decrease the survival rates of young animals. nih.gov In fish, exposure to 4-NP is associated with the development of intersex traits, reduced testosterone (B1683101) levels, gonadal abnormalities that impair fertility, and the production of female-specific proteins in males. nih.gov These disruptions stem from the ability of EDCs to alter the production, release, transport, metabolism, binding, and elimination of natural hormones, thereby disturbing the delicate hormonal balance required for normal physiological processes like growth, development, and reproduction. nih.gov

Estrogenic Activity and Xenoestrogenic Mechanisms

The primary mechanism behind this compound's endocrine-disrupting capability is its estrogenic activity. nih.gov As a xenoestrogen, 4-NP structurally mimics the natural female hormone 17β-estradiol. nih.gov This structural similarity allows it to interact with the endocrine system in a manner similar to natural estrogens, leading to a cascade of physiological responses that are normally regulated by these hormones. nih.govnih.gov Although its binding affinity for estrogen receptors is lower than that of 17β-estradiol, its persistence and bioaccumulation in aquatic ecosystems mean that it can still exert significant estrogen-like effects. nih.govnih.gov

The estrogenic effects of 4-NP are not limited to a single action but involve multiple pathways. It can directly bind to estrogen receptors, initiating gene transcription that is typically under estrogenic control. nih.gov This activation can lead to the synthesis of proteins and other cellular changes that are inappropriate for the organism's sex or developmental stage. nih.govresearchgate.net Research has shown that exposure to 4-NP can induce estrogen-responsive genes in various organisms, confirming its role as an environmental estrogen. nih.gov This xenoestrogenic activity is a significant threat to the reproductive health of aquatic populations. cdnsciencepub.comcdnsciencepub.com

This compound exerts its estrogenic effects primarily by binding to estrogen receptors (ERs), which are proteins inside cells that are activated by estrogen. nih.gov There are two main subtypes of these receptors, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). Molecular modeling and experimental studies have confirmed that 4-NP is likely to bind to ERα. nih.gov This interaction allows 4-NP to initiate estrogen-like transcriptional activity within the cell. nih.gov Studies on human breast cancer cells (MCF-7), which are rich in estrogen receptors, show that 4-NP can induce changes in gene expression that are similar to those caused by the natural hormone 17β-estradiol, although to a lesser degree. nih.gov

In addition to activating ERs, 4-NP can also have complex and sometimes contradictory effects on ER signaling. For instance, one study on mouse hippocampal cells found that while 4-NP induced certain toxic effects, it also inhibited ERα- and ERβ-specific immunofluorescence. nih.gov This suggests that the interaction is not a simple activation and can involve impairment of normal ER signaling pathways. nih.gov Furthermore, research on female chickens exposed to 4-NP showed an up-regulation in the expression of ERα in the ovaries, while no significant change was observed for ERβ expression, indicating a receptor-specific response to the compound. nih.gov This differential interaction with ER subtypes highlights the complexity of 4-NP's xenoestrogenic mechanisms.

A classic and well-documented biomarker of exposure to estrogenic compounds in aquatic environments is the induction of vitellogenin (VTG) in male fish. nih.gov Vitellogenin is a precursor protein for egg yolk, naturally produced by females in response to estrogen, where it is synthesized in the liver and transported to the ovaries to nourish developing embryos. researchgate.netnih.gov Male fish possess the gene for VTG, but it is normally dormant. academicjournals.org When exposed to xenoestrogens like 4-NP, this gene can be activated in males, leading to the synthesis and accumulation of VTG in their blood. nih.gov

The presence of VTG in male fish is a clear indicator of endocrine disruption. nih.govnc3rs.org.uk Numerous studies have demonstrated this effect. For example, male koi carp (B13450389) (Cyprinus carpio) exposed to 4-NP showed a significant increase in plasma vitellogenin levels. nih.gov Similarly, studies on the Manila clam (Tapes philippinarum) found that while both sexes were affected, males were more sensitive to 4-NP, showing a significant increase in vitellogenin-like proteins in their hemolymph and digestive glands. nih.gov This induction of a female-specific protein in males serves as a robust and measurable endpoint in ecotoxicological research to assess the estrogenic impact of chemicals like 4-NP. nc3rs.org.uk

Interactive Table: Vitellogenin (VTG) Induction by this compound in Various Species

| Species | Tissue/Fluid Measured | Observation | Reference |

| Koi Carp (Cyprinus carpio) | Plasma | Increased VTG levels in males. | nih.gov |

| Manila Clam (Tapes philippinarum) | Hemolymph, Digestive Gland | Significant increase of VTG-like proteins in males. | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Plasma | Used as a key biomarker for estrogenic effects. | cdnsciencepub.com |

| Catfish (Heteropneustes fossilis) | Liver | Increased hepatic vitellogenin production in males. | nih.gov |

Feminization and Reproductive Abnormalities

The estrogenic activity of this compound leads to significant reproductive consequences in aquatic organisms, most notably feminization and other developmental abnormalities. nih.gov Feminization occurs when male organisms develop female characteristics as a result of exposure to estrogen-mimicking compounds. In fish, this can manifest as the development of intersex gonads, where testicular tissue contains developing eggs (oocytes), a condition that severely compromises male reproductive capability. nih.gov

Exposure to 4-NP has been linked to a variety of reproductive problems. In male fish, it can cause impaired testicular development, disorganized seminiferous tubules, and clumping of spermatocytes, which disrupts the process of sperm production and leads to reduced fertility. nih.gov Studies on catfish (Heteropneustes fossilis) have shown that 4-NP exposure leads to reduced fertilization, fecundity, hatching rates, and larval survival. nih.gov In female chickens, 4-NP exposure resulted in retarded gonad development and maturity. nih.gov These findings underscore the potent ability of 4-NP to disrupt the normal reproductive development and function of both male and female aquatic and avian species. nih.govnih.govnih.gov

Anti-Androgenic Effects and Androgen Receptor Interference

In addition to its well-established estrogenic activity, this compound also exhibits anti-androgenic effects. nih.govnih.gov Anti-androgenic compounds interfere with the function of androgens, which are the primary male sex hormones like testosterone and dihydrotestosterone (B1667394) (DHT). nih.gov These hormones are crucial for the development and maintenance of male characteristics and reproductive functions. nih.gov 4-NP exerts its anti-androgenic effects by acting as an antagonist to the androgen receptor (AR). nih.govresearchgate.net This means it can bind to the AR but fails to trigger the normal response, thereby blocking natural androgens from binding and carrying out their biological functions. researchgate.netoup.com

Interactive Table: Anti-Androgenic Activity of this compound (4-NP)

| Assay/System | Finding | Mechanism | Reference |

| Yeast Two-Hybrid System | 4-NP acted as a potent AR antagonist. | Inhibited interaction between AR and its coactivator, ASC1. | nih.govresearchgate.net |

| Ligand Competition Assay | Inhibited binding of DHT to the androgen receptor. | Competitively blocked the ligand-binding site. | nih.govresearchgate.net |

| Transient Transfection Assays | 4-NP inhibited androgen-induced AR transcriptional activity. | Blocked AR-mediated gene expression. | nih.govresearchgate.net |

| AR Reporter Gene Assay | Exhibited anti-androgenic activity with an IC50 of (2.02+/-0.90)x10(-5)M. | Antagonized DHT-induced transcriptional activity. | researchgate.net |

Disruption of Hormone Synthesis, Metabolism, and Secretion

The endocrine-disrupting influence of this compound extends beyond direct receptor interaction and includes the disruption of hormone synthesis, metabolism, and secretion. nih.govnih.gov Endocrine-disrupting chemicals can alter the normal functioning of the endocrine system by interfering with the production of hormones (steroidogenesis), how they are broken down and eliminated from the body, and their release from glands. nih.govoup.com

Studies have shown that 4-NP can alter the expression of key enzymes involved in steroid hormone synthesis. In catfish testes, 4-NP exposure led to the downregulation of the 3-beta-hydroxysteroid dehydrogenase (3β-HSD) gene and the upregulation of gonadal aromatase (CYP19a1a). nih.gov Aromatase is the enzyme that converts androgens to estrogens, so its upregulation can further contribute to the feminizing effects of 4-NP. nih.gov Conversely, 4-NP can also activate nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), which are involved in the metabolism and detoxification of foreign chemicals and steroid hormones. oup.comnih.gov By activating these receptors, 4-NP can increase the expression of metabolic enzymes, such as those in the Cytochrome P450 family (e.g., CYP3A), potentially altering the normal breakdown of steroid hormones in the liver and other tissues. oup.comnih.gov Furthermore, direct exposure of rat adrenal glands to 4-NP altered the secretion patterns of aldosterone (B195564) and catecholamines, demonstrating a direct effect on hormone release. nih.gov

Impact on Hypothalamic-Pituitary-Gonadal (HPG) and Hypothalamic-Pituitary-Adrenal (HPA) Axes

This compound (4-NP) is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the normal functioning of crucial hormonal systems, including the Hypothalamic-Pituitary-Gonadal (HPG) and Hypothalamic-Pituitary-Adrenal (HPA) axes. EDCs are exogenous substances that alter the functions of the endocrine system and cause adverse health effects in an intact organism, or its progeny, or (sub)populations.

The HPG axis is a primary regulator of reproductive functions. Research indicates that 4-NP can disrupt this axis in various organisms. In fish, exposure to 4-NP has been shown to modulate the production of hormones and the transcription of related genes within the HPG axis in a sex-dependent manner, potentially leading to adverse effects on reproduction and offspring development. For instance, studies on juvenile Atlantic salmon (Salmo salar) revealed that 4-NP can induce the synthesis of luteinizing hormone (LH) beta mRNA, particularly in females, suggesting it may mimic the action of estradiol (B170435) and perturb the regulation of LH beta gene expression. Chronic low-dose exposure to 4-NP has been observed to affect the weight of gonads in both male and female animals in F0 and F1 generations.

The HPA axis is central to the body's stress response. It involves a cascade of hormonal signals originating from the hypothalamus, which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), in turn prompting the adrenal glands to secrete cortisol. Studies on the lizard Podarcis sicula have demonstrated that 4-NP can cause a time-dependent stimulation of the HPA axis, leading to elevated levels of adrenal hormones. This suggests a persistent activation of corticotropin-releasing factor (CRF) secretion from the hypothalamus and a failure of the negative feedback mechanism that normally regulates the HPA axis, thereby disturbing the organism's systemic responses. Morphological changes in the adrenal gland, such as an increased diameter of steroidogenic cords and altered numbers of adrenaline and noradrenaline cells, have also been observed following 4-NP exposure.

The disruptive effects of 4-NP on these critical neuroendocrine axes highlight its potential to induce a wide range of physiological and reproductive problems in wildlife.

Interactive Data Table: Effects of this compound on HPG and HPA Axes

| Species | Axis Affected | Observed Effects |

| Atlantic salmon (Salmo salar) | HPG | Induced luteinizing hormone (LH) beta mRNA synthesis in females. |

| Unspecified (Animal model) | HPG | Decreased weight of gonads and epididymis in males (F0 and F1 generations); Decreased weight of ovary and uterus in females (F0 generation). |

| Lizard (Podarcis sicula) | HPA | Time-dependent stimulation of the axis, elevated adrenal hormones, morphological changes in the adrenal gland. |

Toxicity Across Trophic Levels

The ecotoxicological effects of this compound (4-NP) are not confined to a single species or group but extend across various trophic levels, from primary producers like algae to invertebrates and vertebrates such as fish. Its widespread use and subsequent release into aquatic environments have made it a significant environmental concern.

Effects on Algae (Growth Inhibition, Photosynthesis, Antioxidant Responses)

As primary producers, algae are at the base of aquatic food webs, and any toxic effects on them can have cascading consequences throughout the ecosystem. 4-NP has been shown to be toxic to various microalgal species.

Growth Inhibition: Studies have demonstrated that 4-NP can inhibit the growth of freshwater microalgae. For example, in a study involving six freshwater microalgae species (Ankistrodesmus acicularis, Chlorella vulgaris, Chroococcus minutus, Scenedesmus obliquus, Scenedesmus quadricauda, and Selenastrum bibraianum), exposure to 4-NP suppressed cell growth progressively. Another study focusing on Chlorella vulgaris also found that 4-NP stress inhibited algal growth in a short-term bioassay. The growth of C. minutus and S. quadricauda was significantly inhibited at the end of a 96-hour experiment.

Photosynthesis: The photosynthetic process in algae is a key target for 4-NP toxicity. Research has shown that 4-NP can decrease chlorophyll (B73375) content, including chlorophyll a and b. It also suppresses maximal photochemistry (Fv/Fm), a measure of the maximum quantum efficiency of Photosystem II. Furthermore, 4-NP has been found to inhibit the transcription of photosynthesis-related genes in C. vulgaris, such as psaB, psbA, and rbcL, with transcript levels dropping significantly after exposure.

Antioxidant Responses: Algae employ antioxidant defense systems to combat oxidative stress induced by pollutants like 4-NP. Exposure to 4-NP can lead to the overproduction of reactive oxygen species (ROS), which can damage cell membranes. The antioxidant responses, including the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), vary among different algal species. In some species, such as C. vulgaris and S. obliquus, the activity of these antioxidant enzymes increased with higher 4-NP concentrations, indicating a tolerance mechanism. In contrast, in other more sensitive species, the activity of these enzymes decreased at certain 4-NP concentrations.

Interactive Data Table: Effects of this compound on Algae

| Algal Species | Effect | Research Finding |

| Ankistrodesmus acicularis | Growth Inhibition, Photosynthesis Inhibition, Antioxidant Response | Progressive growth suppression; Decreased maximal photochemistry (Fv/Fm); Drop in antioxidant enzyme activity at 1 and 1.5 mg L⁻¹ NP. |

| Chlorella vulgaris | Growth Inhibition, Photosynthesis Inhibition, Antioxidant Response | Inhibited growth; Decreased chlorophyll content and photosynthesis-related gene transcription; Increased antioxidant enzyme activity with increasing NP concentration. |

| Chroococcus minutus | Growth Inhibition, Photosynthesis Inhibition, Antioxidant Response | Significant growth inhibition; Progressive growth suppression; Decreased maximal photochemistry (Fv/Fm); Drop in antioxidant enzyme activity at 1 and 1.5 mg L⁻¹ NP. |

| Scenedesmus obliquus | Growth Inhibition, Photosynthesis Inhibition, Antioxidant Response | Progressive growth suppression; Decreased maximal photochemistry (Fv/Fm); Increased antioxidant enzyme activity with increasing NP concentration. |

| Scenedesmus quadricauda | Growth Inhibition, Photosynthesis Inhibition, Antioxidant Response | Significant growth inhibition; Progressive growth suppression; Decreased maximal photochemistry (Fv/Fm); Drop in antioxidant enzyme activity at 1 and 1.5 mg L⁻¹ NP. |

| Selenastrum bibraianum | Growth Inhibition, Photosynthesis Inhibition, Antioxidant Response | Progressive growth suppression; Decreased maximal photochemistry (Fv/Fm); Drop in antioxidant enzyme activity at 1 and 1.5 mg L⁻¹ NP. |

Effects on Invertebrates (e.g., Daphnia magna, Mussels, Crustaceans)

Daphnia magna : This small crustacean, commonly known as the water flea, is a standard model organism in ecotoxicological studies. Research has demonstrated that 4-NP is toxic to Daphnia magna, affecting its survival, reproduction, and development. Acute toxicity tests have established EC50 values (the concentration at which 50% of the population shows an effect) for immobility. Chronic exposure to 4-NP has been shown to significantly reduce fecundity. Studies have also indicated that 4-NP can interrupt molting and reproduction in daphnids. Furthermore, exposure to 4-NP can lead to developmental abnormalities in neonates. Interestingly, the toxicity of 4-NP to Daphnia magna can be exacerbated by other environmental stressors such as low food availability and the presence of predators.

Mussels: Bivalve mollusks like mussels are filter feeders and can accumulate pollutants from the water column, making them valuable bioindicators. Studies on unionid mussels, such as the fatmucket (Lampsilis siliquoidea) and rainbow mussel (Villosa iris), have shown that chronic exposure to 4-NP can lead to significant reductions in their dry weight and biomass, even though survival rates may remain high. In the Mediterranean mussel, Mytilus galloprovincialis, 4-NP exposure has been shown to induce the production of vitellogenin-like proteins, a biomarker for estrogenic compounds, in both males and females.

Crustaceans: Besides Daphnia magna, other crustaceans are also susceptible to the toxic effects of 4-NP. For example, in the crab Carcinus aestuarii, exposure to 4-NP has been found to induce the synthesis of vitellogenin, an egg yolk precursor protein, in males, indicating its endocrine-disrupting potential. In the brine shrimp Artemia, a common live food in aquaculture, there is evidence that 4-NP can be transferred through the food chain to fish larvae.

The diverse impacts of 4-NP on these invertebrate species underscore its potential to disrupt aquatic ecosystem structure and function by affecting key organisms at the base and middle of the food web.

Interactive Data Table: Effects of this compound on Invertebrates

| Invertebrate Species | Observed Effects |

| Daphnia magna (Water Flea) | Acute immobility, reduced fecundity, interruption of molting and reproduction, developmental abnormalities. |

| Lampsilis siliquoidea (Fatmucket Mussel) | Reduced mean dry weight and biomass after chronic exposure. |

| Villosa iris (Rainbow Mussel) | Reduced mean dry weight and biomass after chronic exposure. |

| Mytilus galloprovincialis (Mediterranean Mussel) | Induction of vitellogenin-like proteins in both males and females. |

| Carcinus aestuarii (Crab) | Induction of vitellogenin synthesis in males. |

| Artemia (Brine Shrimp) | Potential for trophic transfer of 4-NP to fish larvae. |

Effects on Fish (Reproductive Toxicity, Developmental Abnormalities, Reduced Fertility, Histopathological Damage)

Reproductive Toxicity: 4-NP is a well-documented endocrine disruptor in fish, primarily due to its estrogenic activity. It can mimic the effects of natural estrogen, leading to significant reproductive impairments. One of the most common indicators of estrogenic exposure in male fish is the induction of vitellogenin (VTG), an egg yolk precursor protein normally produced by females. Studies have shown that exposure to 4-NP induces VTG synthesis in the liver of various male fish species, including medaka (Oryzias latipes), Chinese sturgeon (Acipenser sinensis), and fathead minnow (Pimephales promelas). This feminizing effect can disrupt normal male reproductive function. In some fish species, such as pikeperch, oral administration of 4-NP has been shown to disrupt reproduction, leading to a decrease in the percentage of males and an increase in intersex fish in juveniles.

Developmental Abnormalities: Exposure to 4-NP during early life stages can lead to a variety of developmental abnormalities. In zebrafish (Danio rerio), 4-NP has been shown to cause notochord malformations, which can result in skeletal deformities like vertebral curvature and fusion of vertebral bodies in later larval stages. These abnormalities are often accompanied by reduced motility and impaired swimming behavior. In the African catfish (Clarias gariepinus), exposure of embryos to 4-NP has resulted in numerous morphological malformations, including yolk sac edema, body curvature, fin blistering, and irregular head shape. These developmental issues can significantly impact the survival and fitness of the fish.

Reduced Fertility: The reproductive toxicity of 4-NP often translates to reduced fertility. In medaka, a 21-day exposure to 4-NP resulted in reduced egg production and fertility. Furthermore, the offspring (F1 generation) from these exposed parents showed decreased hatchability and a longer time to hatching. In adult male pikeperch, exposure to 4-NP led to a reduction in milt quality and fertility.

Histopathological Damage: 4-NP can cause significant damage to various tissues and organs in fish. Histopathological examinations of fish exposed to 4-NP have revealed alterations in the liver, gills, and kidneys. In the African catfish, liver histology showed disorganized hepatic cords, enucleated hepatocytes, and dilation of sinusoids. In the snakehead murrel (Channa punctatus), acute exposure led to necrosis, vacuolar degeneration, and congestion in the liver, while chronic exposure resulted in fused secondary lamellae and atrophy in the gills, and various forms of damage in the kidney, including pyknosis, atrophy, and glomerular nephritis.

Interactive Data Table: Effects of this compound on Fish

| Fish Species | Effect | Research Finding |

| Medaka (Oryzias latipes) | Reproductive Toxicity, Reduced Fertility, Developmental Abnormalities | Induction of hepatic vitellogenin in males; Reduced egg production and fertility; Decreased hatchability and delayed hatching in F1 offspring. |

| Zebrafish (Danio rerio) | Developmental Abnormalities | Notochord malformations, vertebral curvature, fusion of vertebral bodies, reduced motility, impaired swimming behavior. |

| African Catfish (Clarias gariepinus) | Developmental Abnormalities, Histopathological Damage | Yolk sac edema, body curvature, fin blistering, irregular head shape in embryos; Disorganized hepatic cords, enucleated hepatocytes. |

| Pikeperch (Sander lucioperca) | Reproductive Toxicity, Reduced Fertility | Decreased percentage of males and increased intersex fish in juveniles; Reduced milt quality and fertility in adult males. |

| Chinese Sturgeon (Acipenser sinensis) | Reproductive Toxicity | Significant induction of vitellogenin gene expression in the liver of juveniles. |

| Fathead Minnow (Pimephales promelas) | Reproductive Toxicity | Induction of vitellogenin mRNA and plasma vitellogenin in males. |

| Snakehead Murrel (Channa punctatus) | Histopathological Damage | Necrosis and degeneration in the liver; Fused secondary lamellae and atrophy in gills; Kidney damage including pyknosis and glomerular nephritis. |

Combined Effects with Other Environmental Contaminants

In natural ecosystems, organisms are rarely exposed to a single contaminant in isolation. Instead, they are typically exposed to a complex mixture of pollutants. Therefore, understanding the combined effects of this compound (4-NP) with other environmental contaminants is crucial for a realistic assessment of its ecological risk.

Synergistic and Antagonistic Interactions (e.g., with Microplastics)

The interactions between 4-NP and other environmental pollutants can be complex, resulting in either synergistic or antagonistic effects. A synergistic interaction occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. Conversely, an antagonistic interaction results in a combined effect that is less than the sum of their individual effects.

Interactions with Microplastics: Microplastics are ubiquitous in aquatic environments and have the potential to adsorb other chemical pollutants, such as 4-NP, on their surfaces. This association can influence the bioavailability and toxicity of 4-NP to aquatic organisms. Studies on juvenile common carp (Cyprinus carpio) have investigated the combined effects of polyethylene (B3416737) microplastics (PE-MPs) and 4-NP. Research has shown that combined exposure can lead to significant changes in blood biomarkers. For instance, biochemical parameters like creatine (B1669601) kinase, lactate (B86563) dehydrogenase, and liver enzymes were significantly increased in fish exposed to both PE-MPs and 4-NP. Hematological parameters such as red blood cell count, hemoglobin, and white blood cell count were significantly decreased in the combined exposure group.

Furthermore, co-exposure to PE-MPs and 4-NP has been shown to induce more severe histopathological alterations in the gills, brain, and liver of common carp compared to exposure to either substance alone. These changes include severe edema and fusion of gill lamellae, cell degeneration in the brain, and hemorrhage and necrosis in the liver. These findings suggest a synergistic toxic effect between microplastics and 4-NP, where the microplastics may act as a vector for 4-NP, potentially increasing its uptake and exacerbating its harmful effects.

Interactions with Heavy Metals and Pesticides: Research has also explored the combined toxicity of 4-NP with other prevalent contaminants like heavy metals and pesticides. For instance, a study on zebrafish liver cells demonstrated that combined exposure to 4-n-NP and cadmium had a synergistic effect, triggering liver injury. This included significant oxidative stress, mitochondrial swelling, and endoplasmic reticulum expansion. The combination of high concentrations of 4-n-NP and cadmium also led to apoptosis and induced DNA damage repair mechanisms, amplifying the toxic effects of each individual pollutant.

The interactions between 4-NP and other chemicals highlight the complexity of assessing environmental risk. The presence of multiple stressors can lead to unexpected and often amplified toxicological outcomes, making it essential to consider these combined effects in environmental monitoring and regulation.

Interactive Data Table: Combined Effects of this compound with Other Contaminants

| Contaminant Combination | Organism | Observed Effects | Interaction Type |

| Polyethylene Microplastics + this compound | Common Carp (Cyprinus carpio) | Increased alterations in blood biomarkers (creatine kinase, lactate dehydrogenase, liver enzymes, RBC, WBC); More severe histopathological damage to gills, brain, and liver. | Synergistic |

| Cadmium + 4-n-Nonylphenol | Zebrafish (Danio rerio) | Triggered liver injury, significant oxidative stress, mitochondrial swelling, endoplasmic reticulum expansion, apoptosis, and DNA damage. | Synergistic |

Isomer-Specific Ecotoxicity

The environmental impact and toxicological profile of this compound (4-NP) are complex and significantly influenced by its isomeric structure. Technical-grade this compound, the most commonly produced and used form, is not a single compound but a complex mixture of over 100 structural isomers. europa.eu These isomers primarily consist of a phenol (B47542) ring substituted with a branched nine-carbon alkyl chain at the para-position (position 4). nih.gov Research has increasingly demonstrated that the specific arrangement of this branched nonyl group plays a crucial role in determining the ecotoxicological properties of the molecule, including its estrogenic activity and biodegradability. europa.euhealth.state.mn.us Consequently, evaluating the ecotoxicity of 4-NP requires an understanding of the distinct behaviors of its individual isomers.

The estrogenic potential of this compound isomers has been a primary focus of research due to their ability to mimic natural estrogens and disrupt the endocrine systems of wildlife. nih.gov Studies have shown that the estrogenic activity varies considerably among different isomers. For instance, in a study utilizing a recombinant yeast screen system, eight synthesized branched this compound isomers exhibited different levels of estrogenic activity. nih.gov One particular isomer, 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I), was found to have an estrogenic activity three times greater than that of the commercial nonylphenol mixture. nih.gov Another study identified 4-(1,1-dimethyl-2-ethyl-pentyl)-phenol (NP7) as having the highest estrogenic activity, equivalent to 1.9×10⁻³ that of 17β-estradiol. researchgate.net

Conversely, some isomers exhibit very weak estrogenic effects. Research using a human estrogen receptor alpha (hERα) binding assay showed no significant differences in the binding affinities among seven tested nonylphenol isomers, with IC50 values in the range of 2.1-8.1x10⁻⁶M. nih.gov However, in a reporter gene assay, only two of these isomers, p353-NP and p-NP, enhanced the estrogenic response, while the others acted as partial agonists or antagonists. nih.gov This highlights the complexity of isomer-specific endocrine disruption, which involves not only receptor binding but also subsequent cellular responses.

The biodegradability of this compound is also highly dependent on the isomeric structure of the alkyl chain. The degree of branching, particularly at the alpha-carbon (the carbon atom attached directly to the phenol ring), significantly influences the rate of degradation in the environment. Isomers with a more complex branching structure, especially those with a quaternary alpha-carbon, tend to be more resistant to microbial degradation and thus more persistent.

While significant progress has been made in understanding the isomer-specific estrogenicity and biodegradation of this compound, there is a comparative lack of data on the acute and chronic toxicity of individual isomers to a wide range of aquatic organisms. Most available ecotoxicity data, such as LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population) values, are for the technical mixture of this compound. For example, the 48-hour LC50 for the water flea Ceriodaphnia cornuta has been reported to be as low as 20 µg/L for the technical mixture. researchgate.netfao.org Without isomer-specific toxicity data, a comprehensive risk assessment of this compound in the environment remains challenging.

Data Tables

Table 1: Isomer-Specific Estrogenic Potency of this compound

| Isomer Name/Code | Relative Potency/Activity | Test System |

| 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I) | 3 times greater than commercial NP mixture | Recombinant yeast screen |

| 4-(1,1-dimethyl-2-ethyl-pentyl)-phenol (NP7) | 1.9×10⁻³ relative to 17β-estradiol | Not specified |

| p353-NP | Same relative potency as commercial NP mixture | MVLN transcriptional activation cell assay |

| p22-NP | Weak ER agonist | MVLN transcriptional activation cell assay |

| p262-NP | Weak ER agonist | MVLN transcriptional activation cell assay |

| 4n-NP (linear) | Weak ER agonist | MVLN transcriptional activation cell assay |

This table presents a summary of research findings on the estrogenic potency of specific this compound isomers.

Table 2: Isomer-Specific Biodegradation Half-Lives of this compound in Oxic Soil

| Isomer Name/Code | Half-Life (days) |

| 4-NP₁₁₁ | 10.3 |

| 4-NP₁₁₂ | 8.4 |

| 4-NP₆₅ | 5.8 |

| 4-NP₃₈ | 2.1 |

| 4-NP₁ (linear) | 1.4 |

This table displays the degradation half-lives of five this compound isomers in a rice paddy soil under oxic conditions, illustrating the impact of isomeric structure on persistence. acs.orgnih.gov

Table 3: Acute Toxicity of Technical this compound to Aquatic Organisms

| Species | Endpoint | Concentration (µg/L) |

| Ceriodaphnia cornuta (water flea) | 48-h LC50 | 20 |

| Hyalella azteca (amphipod) | 96-h EC50 | 20.7 |

| Daphnia magna (water flea) | 48-h EC50 (Immobilisation) | 85 |

| Pimephales promelas (fathead minnow) | 96-h LC50 | 128 |

| Cyprinodon variegatus (sheepshead minnow) | 96-h LC50 | 310 |

This table provides a reference for the acute toxicity of the technical mixture of this compound to various aquatic species, as specific data for individual isomers is limited. europa.eu

Human Health Impact Mechanisms of 4 Nonylphenol

Endocrine System Disruption in Mammals

4-Nonylphenol (NP) is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. svdcdn.commdpi.com These disruptions can occur through various mechanisms, including mimicking or blocking natural hormones, thereby altering the normal functioning of the endocrine system which is crucial for development, reproduction, and homeostasis. mdpi.comnih.gov

This compound is a well-documented xenoestrogen, a foreign chemical that mimics the effects of estrogen. researchgate.netfisheriesjournal.com Its chemical structure allows it to bind to estrogen receptors (ERs), primarily ERα and ERβ, triggering estrogenic responses in the body. nih.govresearchgate.netnih.gov Although its affinity for these receptors is weaker than that of the natural hormone estradiol (B170435), its widespread presence and persistence in the environment make it a significant concern. nih.govnih.gov

The estrogenic activity of 4-NP has been demonstrated in various studies. For instance, it can stimulate the proliferation of estrogen-sensitive cells, such as those in the breast, and induce the expression of estrogen-responsive genes. researchgate.netfrontiersin.org Research on breast cancer cells has shown that 4-NP can exert an estrogen-like transcriptional activity, influencing the growth and progression of hormone-dependent tumors. researchgate.net This mimicry of estrogen disrupts the normal hormonal balance and can lead to a range of physiological effects.